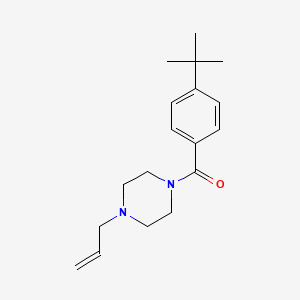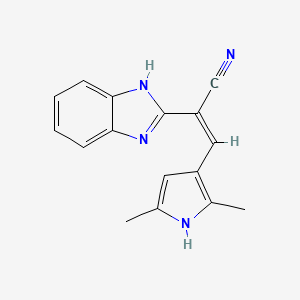![molecular formula C20H22N6O2 B5355335 1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine](/img/structure/B5355335.png)
1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine, also known as TAK-915, is a novel compound that has recently gained attention in the field of neuroscience research. TAK-915 is a highly selective and potent inhibitor of the orexin 2 receptor (OX2R), which is a G protein-coupled receptor that plays a critical role in the regulation of wakefulness and arousal.
Mecanismo De Acción
The primary mechanism of action of 1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine is the inhibition of OX2R, which is expressed primarily in the hypothalamus and plays a key role in the regulation of sleep-wake cycles. By blocking OX2R, this compound promotes wakefulness and reduces the activity of neurons that promote sleep.
Biochemical and Physiological Effects:
This compound has been shown to increase wakefulness and reduce the frequency and duration of sleep episodes in preclinical models. This compound has also been shown to have anxiolytic and antidepressant effects, suggesting that it may be useful in the treatment of mood disorders. Additionally, this compound has been shown to have a low potential for abuse and addiction, making it an attractive candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of 1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine is its high selectivity for OX2R, which reduces the risk of off-target effects and improves the accuracy of experimental results. However, this compound has a relatively short half-life and may require frequent dosing to maintain its effects. Additionally, the complex synthesis of this compound may limit its availability and increase the cost of research.
Direcciones Futuras
There are several potential future directions for research on 1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine. One area of interest is the development of more efficient synthesis methods to increase the availability of the compound. Additionally, further studies are needed to investigate the long-term effects of this compound on sleep and wakefulness, as well as its potential therapeutic applications in mood disorders and addiction. Finally, the development of more selective and potent OX2R inhibitors may provide new insights into the physiological and biochemical mechanisms underlying sleep-wake regulation.
Métodos De Síntesis
The synthesis of 1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine involves several steps, including the preparation of the key intermediate piperazine, the coupling of the tetrazole and phenylacetyl groups, and the final methoxylation of the phenyl ring. The overall process is complex and requires careful optimization to achieve high yields and purity.
Aplicaciones Científicas De Investigación
1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine has been extensively studied in preclinical models of sleep disorders, such as narcolepsy and insomnia. In these studies, this compound has been shown to promote wakefulness and reduce the frequency and duration of sleep episodes. This compound has also been investigated as a potential treatment for other neurological conditions, including depression, anxiety, and addiction.
Propiedades
IUPAC Name |
1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-phenyl-2-(tetrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-28-18-9-5-8-17(14-18)24-10-12-25(13-11-24)20(27)19(26-15-21-22-23-26)16-6-3-2-4-7-16/h2-9,14-15,19H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXISSNUPCNDAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5355271.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5355274.png)
![N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B5355280.png)

![N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5355288.png)

![3-{[(4-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5355300.png)
![1,3-benzodioxol-5-yl[(4-isopropenyl-1-cyclohexen-1-yl)methyl]amine](/img/structure/B5355307.png)
![N-ethyl-5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5355314.png)
![5-{[benzyl(methyl)amino]methyl}-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5355318.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-4-phenylnicotinamide](/img/structure/B5355326.png)

![1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3-carboxamide](/img/structure/B5355354.png)
![1-{1-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5355365.png)
